Technical Monograph: 2,4-Dibromo-5-(trifluoromethyl)aniline
Technical Monograph: 2,4-Dibromo-5-(trifluoromethyl)aniline
[1][2][3]
Molecular Profile & Strategic Importance[3]
2,4-Dibromo-5-(trifluoromethyl)aniline is a highly specialized halogenated aromatic amine serving as a critical intermediate in the synthesis of advanced agrochemicals and pharmaceuticals.[1][2] Its structural uniqueness lies in the interplay between the electron-donating amino group and the electron-withdrawing trifluoromethyl and bromine substituents.[2] This "push-pull" electronic architecture makes it a versatile scaffold for transition-metal catalyzed cross-coupling reactions, particularly in the construction of complex biaryl systems and heterocycles found in pyrrole-class insecticides and antiviral therapeutics.[1][2]
Physicochemical Characterization
| Property | Specification |
| CAS Number | 24115-24-0 |
| IUPAC Name | 2,4-Dibromo-5-(trifluoromethyl)aniline |
| Molecular Formula | |
| Molecular Weight | 318.92 g/mol |
| Appearance | Off-white to pale brown crystalline solid |
| Melting Point | 48-52 °C (Typical) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
| pKa (Conjugate Acid) | ~2.0 - 2.5 (Estimated due to EWG effect of |
Synthetic Architecture: Mechanistic Design
The synthesis of 2,4-dibromo-5-(trifluoromethyl)aniline is a classic study in directing group fidelity within Electrophilic Aromatic Substitution (EAS).[1][2] The primary challenge is controlling regioselectivity to ensure bromination occurs at the 2 and 4 positions relative to the amino group, while avoiding over-bromination or oxidation of the amine.[2]
The Route: Controlled Halogenation
The most robust industrial route utilizes 3-(trifluoromethyl)aniline (CAS 98-16-8) as the starting material.[1][2]
-
Substrate Analysis: The amino group (-
) is a strong activator and ortho, para-director.[1][2] The trifluoromethyl group (- ) is a strong deactivator and meta-director.[2] -
Synergy: In 3-(trifluoromethyl)aniline, the position para to the amine (C4) is ortho to the
.[2] The position ortho to the amine (C2 and C6) are meta and para to the respectively.[2] -
Outcome: The directing effects reinforce substitution at C2 and C4 (which becomes C6 in the precursor numbering, but C2/C4 in the final product numbering).
Detailed Protocol: Bromination in Acetic Acid
Note: This protocol is designed for a 50 mmol scale.
Reagents:
Step-by-Step Methodology:
-
Preparation: Charge a 3-neck round-bottom flask with 3-(trifluoromethyl)aniline and glacial acetic acid. Cool the solution to 0–5 °C using an ice/salt bath.
-
Addition: Add liquid bromine dropwise via a pressure-equalizing addition funnel over 45 minutes. Critical: Maintain internal temperature <10 °C to prevent oxidation of the aniline to azo-compounds.[1][2]
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 8:1) or HPLC.[1][2] The formation of the monobromo intermediate (4-bromo-3-(trifluoromethyl)aniline) will be observed first, followed by conversion to the dibromo product.[1][2]
-
Quench: Pour the reaction mixture into 500 mL of ice water containing sodium bisulfite. The bisulfite reduces excess bromine (red/brown color disappears).[2]
-
Isolation: The product precipitates as a solid.[1][2] Filter the crude solid.[2][3][4][5]
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white needles.[2]
Reaction Pathway Visualization[3]
Figure 1: Stepwise electrophilic aromatic substitution pathway for the synthesis of the target CAS 24115-24-0.
Reactivity & Functionalization: The Building Block
For medicinal chemists, 2,4-dibromo-5-(trifluoromethyl)aniline is not the end product but a "linchpin" scaffold.[1][2] The presence of two distinct bromine atoms and a free amine allows for orthogonal functionalization.[2]
Chemoselectivity in Cross-Coupling
The C4-Bromine is generally more electronically deficient (and less sterically hindered) than the C2-Bromine, making it more reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura).[1][2]
-
Site-Selective Suzuki Coupling:
-
Sandmeyer Reaction:
-
The amino group can be converted to a diazonium salt (
) and subsequently transformed into a halide (I, Cl) or a nitrile (CN), providing access to fully substituted benzene derivatives.[2]
-
-
Buchwald-Hartwig Amination:
-
The free amine can serve as the nucleophile to couple with other aryl halides, or the bromine atoms can serve as electrophiles to couple with external amines, depending on ligand selection (e.g., XPhos vs. BINAP).[2]
-
Functionalization Workflow
Figure 2: Divergent synthetic utility of the scaffold, highlighting the reactivity hierarchy.[1][2]
Handling, Safety & Compliance
As with all halogenated anilines, rigorous safety protocols are non-negotiable.[2] This compound is likely to possess significant acute toxicity and potential for cumulative effects.[1][2]
Hazard Identification (GHS Classification)
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4.[2] Anilines are known methemoglobinemia inducers.[1][2]
-
STOT-RE: Potential damage to blood and liver upon repeated exposure.[1][2]
Storage & Stability[1][3]
-
Light Sensitivity: Brominated aromatics can undergo photodehalogenation.[2] Store in amber glass.
-
Oxidation: The free amine is susceptible to oxidation.[1][2] Store under an inert atmosphere (Nitrogen/Argon) if keeping for extended periods (>1 month).[1][2]
-
Shelf Life: 24 months under proper conditions (2-8 °C, dark, dry).
Analytical Quality Control (QC)
To validate the identity and purity of CAS 24115-24-0, the following criteria must be met:
-
1H NMR (DMSO-d6): Look for two singlets in the aromatic region (protons at C3 and C6) and a broad singlet for the
(exchangeable with ).[1][2] -
19F NMR: A single singlet corresponding to the
group (approx -63 ppm).[1][2] -
Mass Spectrometry: The isotopic pattern is diagnostic.[2] A dibromo compound will show a 1:2:1 triplet pattern for the molecular ion (
, , ) due to and isotopes.[2]
References
-
Organic Syntheses. (1979).[2] Bromination of Anilines: General Procedures. (Contextual grounding for the bromination protocol).
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 24115-24-0. Retrieved February 2, 2026, from [Link][2]
Sources
- 1. 393-36-2|4-Bromo-3-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 2. 1-Hexanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | C11H13F13N2O2S | CID 111913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]
- 6. 4-[5-(4-Carbamimidoylphenoxy)pentoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid | C21H30N4O6S | CID 359323 - PubChem [pubchem.ncbi.nlm.nih.gov]
